4-Chloro-2-methyl-6-nitro-pyrimidine
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Overview
Description
4-Chloro-2-methyl-6-nitro-pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-nitro-pyrimidine typically involves the nitration of 4-chloro-2-methylpyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-nitro-pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group at position 2 can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various amines are commonly used under mild to moderate conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is a typical method.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Reduction: The major product is 4-chloro-2-methyl-6-aminopyrimidine.
Oxidation: The major product is 4-chloro-2-carboxy-6-nitropyrimidine.
Scientific Research Applications
4-Chloro-2-methyl-6-nitro-pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and antimicrobial agents.
Agrochemicals: It is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-nitro-pyrimidine depends on its specific application:
Medicinal Chemistry: It can inhibit specific enzymes or receptors, leading to therapeutic effects.
Agrochemicals: It may disrupt essential biological processes in pests or weeds, leading to their elimination.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methyl-2-pyrimidinamine: Similar structure but with an amino group instead of a nitro group.
2,4-Dichloro-6-methylpyrimidine: Contains two chlorine atoms and lacks the nitro group.
4,6-Dichloro-2-methylpyrimidine: Contains two chlorine atoms and lacks the nitro group.
Uniqueness
4-Chloro-2-methyl-6-nitro-pyrimidine is unique due to the presence of both a nitro group and a chlorine atom, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields .
Properties
Molecular Formula |
C5H4ClN3O2 |
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Molecular Weight |
173.56 g/mol |
IUPAC Name |
4-chloro-2-methyl-6-nitropyrimidine |
InChI |
InChI=1S/C5H4ClN3O2/c1-3-7-4(6)2-5(8-3)9(10)11/h2H,1H3 |
InChI Key |
FNPBJQHEYDXNBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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